molecular formula C12H9N3O B1510497 4-(2-Aminopyridin-3-yloxy)benzonitrile

4-(2-Aminopyridin-3-yloxy)benzonitrile

Cat. No.: B1510497
M. Wt: 211.22 g/mol
InChI Key: PJOHYYVXQJICLH-UHFFFAOYSA-N
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Description

4-(2-Aminopyridin-3-yloxy)benzonitrile is a benzonitrile derivative featuring a 2-aminopyridin-3-yloxy substituent. The 2-amino group in the target compound may influence electronic properties, solubility, and biological activity, making it relevant for pharmaceutical and materials science applications.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

4-(2-aminopyridin-3-yl)oxybenzonitrile

InChI

InChI=1S/C12H9N3O/c13-8-9-3-5-10(6-4-9)16-11-2-1-7-15-12(11)14/h1-7H,(H2,14,15)

InChI Key

PJOHYYVXQJICLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural features and properties of 4-(2-aminopyridin-3-yloxy)benzonitrile with related benzonitrile derivatives:

Compound Name Substituents CAS/Reference Key Features
4-(2-Aminopyridin-3-yloxy)benzonitrile 2-amino-pyridin-3-yloxy - Target compound; amino group at pyridine 2-position
4-((6-Chloropyridin-3-yl)oxy)benzonitrile 6-chloro-pyridin-3-yloxy 1257086-89-7 Chloro substituent; used in synthesis (reference yield: 50%)
4-(4-Aminopyridin-3-yl)benzonitrile 4-amino-pyridin-3-yl 1258620-63-1 Amino group at pyridine 4-position; MW 195.22
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile oxazole-ethynyl Extended π-backbone; nonlinear optical applications (βHRS = 45×10⁻³⁰ cm⁴·statvolt⁻¹)

Key Observations :

  • Substitutent position (e.g., 2-amino vs.
  • Halogen substituents (e.g., Cl in CAS 1257086-89-7) may enhance stability but reduce solubility .

Functional Comparisons

Nonlinear Optical Properties

Compounds with extended π-systems or electron-donating/accepting groups are critical for nonlinear optical (NLO) applications. compares βHRS (hyper-Rayleigh scattering) values for dibenzylideneacetone and oxazole derivatives:

Compound βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Reference
4-DMDBA (dibenzylideneacetone derivative) 50
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one 25
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile 45

However, direct data for 4-(2-aminopyridin-3-yloxy)benzonitrile is lacking, necessitating experimental validation.

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